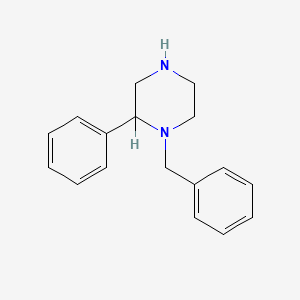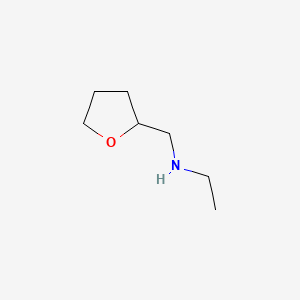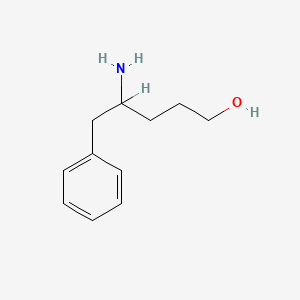
4-Amino-5-phenylpentan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of compounds similar to 4-Amino-5-phenylpentan-1-ol involves complex reactions, starting from basic chemical precursors to obtain the desired compound. For example, the synthesis of racemic aminosugar lactones demonstrates a method of creating complex molecules through a series of reactions starting with basic chemical precursors (Egli & Dreiding, 1986). Similarly, compounds containing isomers of 4-amino-3-hydroxy-5-phenylpentanoic acid have been synthesized and tested for inhibition of HIV-1 protease, showing the potential therapeutic applications of related compounds (Raju & Deshpande, 1991).
Molecular Structure Analysis
The molecular structure of 4-Amino-5-phenylpentan-1-ol and similar compounds is crucial for understanding their chemical behavior. Studies on the stereochemistry of binding to HIV-1 protease with inhibitors containing isomers of related compounds provide insight into the importance of molecular structure in biological interactions (Raju & Deshpande, 1991).
Chemical Reactions and Properties
The chemical reactions and properties of 4-Amino-5-phenylpentan-1-ol can be understood through studies on similar compounds. For example, the synthesis and characterization of metal(II) complexes with related ligands highlight the chemical reactivity and potential for forming complexes with metals, which can have various applications in catalysis and materials science (Ejidike & Ajibade, 2015).
Physical Properties Analysis
The physical properties of 4-Amino-5-phenylpentan-1-ol, such as solubility, melting point, and boiling point, are essential for its application in different fields. While specific studies on the physical properties of 4-Amino-5-phenylpentan-1-ol were not found, research on related compounds provides a basis for understanding these properties. For example, the synthesis and properties of aminomethyloxy derivatives of (1-Propylsulfanyl)pentane discuss the solubility and potential applications of similar compounds (Dzhafarov et al., 2010).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, stability, and degradation pathways, are crucial for the practical application of 4-Amino-5-phenylpentan-1-ol. Studies on related compounds, like the synthesis and properties of aminomethyloxy derivatives, offer insights into these aspects (Dzhafarov et al., 2010).
Scientific Research Applications
Asymmetric Synthesis Methodology
4-Amino-5-phenylpentan-1-ol is utilized in asymmetric synthesis methods. For instance, it's used in the enantioselective synthesis of syn/anti-1,3-amino alcohols, employing proline-catalyzed sequential alpha-aminoxylation/alpha-amination and Horner-Wadsworth-Emmons olefination of aldehydes (Jha, Kondekar, & Kumar, 2010).
Inhibitory Studies on HIV-1 Protease
Research has been conducted on inhibitors containing isomers of 4-amino-5-phenylpentan-1-ol for HIV-1 protease. Specific isomers of this compound have shown to be potent inhibitors, indicating its potential use in antiviral drug development (Raju & Deshpande, 1991).
Precursor for Bioactive Molecules
This compound serves as a precursor for synthesizing various bioactive molecules. An example is its use in the hydrogenation process to create precursors for trans-4-methylproline (Nevalainen & Koskinen, 2001).
Organotin(IV) Complexes in Anticancer Drugs
4-Amino-5-phenylpentan-1-ol derivatives are involved in the creation of amino acetate functionalized Schiff base organotin(IV) complexes. These complexes have been studied for their cytotoxic effects against various human tumor cell lines, contributing to cancer research (Basu Baul, Basu, Vos, & Linden, 2009).
Synthesis of β, γ-Diamino Acids
It is used in the synthesis of β, γ-diamino acids, which are crucial in the development of various pharmaceutical compounds (Kano, Yokomatsu, Iwasawa, & Shibuya, 1988).
Antimalarial Drug Development
This compound is also a component in the synthesis of antimalarial drugs. The development of such drugs involves understanding structure-activity relationships, crucial for designing effective antimalarial agents (Werbel et al., 1986).
Constituent in AM-Toxins
The derivatives of 4-Amino-5-phenylpentan-1-ol form part of the constituent amino acids in AM-toxins, which have applications in the study of phytopathology and plant-microbe interactions (Shimohigashi, Lee, & Izumiya, 1976).
Mechanism of Action
Safety and Hazards
The safety information available indicates that “4-Amino-5-phenylpentan-1-ol” has several hazard statements including H303, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety information, please refer to the MSDS .
properties
IUPAC Name |
4-amino-5-phenylpentan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c12-11(7-4-8-13)9-10-5-2-1-3-6-10/h1-3,5-6,11,13H,4,7-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUINCJZTERKRFJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CCCO)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-phenylpentan-1-ol | |
CAS RN |
82590-43-0 |
Source


|
| Record name | Benzenepentanol, delta-amino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082590430 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC304581 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=304581 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


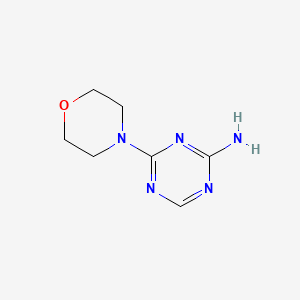
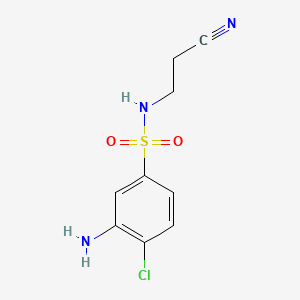
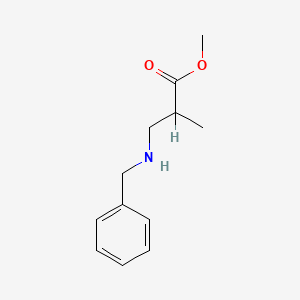
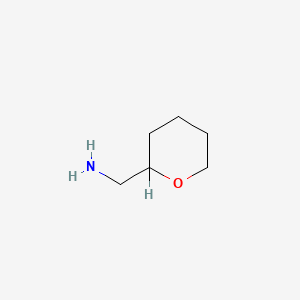

![Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid](/img/structure/B1266519.png)
